![molecular formula C13H21NO3S B5038593 2-ethoxy-N,N-diethyl-5-methylbenzenesulfonamide](/img/structure/B5038593.png)
2-ethoxy-N,N-diethyl-5-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. In the case of 2-ethoxy-N,N-diethyl-5-methylbenzenesulfonamide, this process might involve ethyl 2-methylpenta-2,3-dienoate reacting with TsNBr2, as demonstrated in the synthesis of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Molecular Structure Analysis
The molecular structure of sulfonamides can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For instance, the crystal structure and tautomerism of a closely related sulfonamide were distinguished using DFT-D calculations and 13C solid-state NMR, highlighting the importance of these techniques in understanding the molecular structure (Xiaozhou Li, A. Bond, K. E. Johansson, J. van de Streek, 2014).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including aminohalogenation, as seen in the synthesis process. They can interact with different chemical agents to form new compounds, demonstrating a wide range of chemical properties and reactivities. The synthesis and properties of derivatives such as 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides from reactions involving 2-aminobenzenesulfonamide indicate the chemical versatility of sulfonamides (V. Chernykh, V. Gridasov, P. A. Petyunin, 1976).
Physical Properties Analysis
Sulfonamides' physical properties, such as solubility, melting point, and crystalline structure, can be analyzed through experimental methods. Studies on compounds like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) have shown their potential as heavy metal sensors, indicating their stability and physical characteristics suitable for such applications (T. Sheikh, M. Arshad, M. M. Rahman, Abdullah M. Asiri, K. Alamry, 2016).
properties
IUPAC Name |
2-ethoxy-N,N-diethyl-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-14(6-2)18(15,16)13-10-11(4)8-9-12(13)17-7-3/h8-10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUUTRIWBBSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Ethoxy-5-methylphenyl)sulfonyl]diethylamine |
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